

Pico145: A Technical Guide to its Effects on Intracellular Calcium Signaling

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Compound of Interest

Compound Name: Pico145

Cat. No.: B8069070

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Pico145** (also known as Zerencotrep or HC-608), a highly potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. We will explore its mechanism of action, its profound effects on intracellular calcium signaling, and the experimental protocols used to characterize its activity, providing a core resource for professionals in pharmacology and drug development.

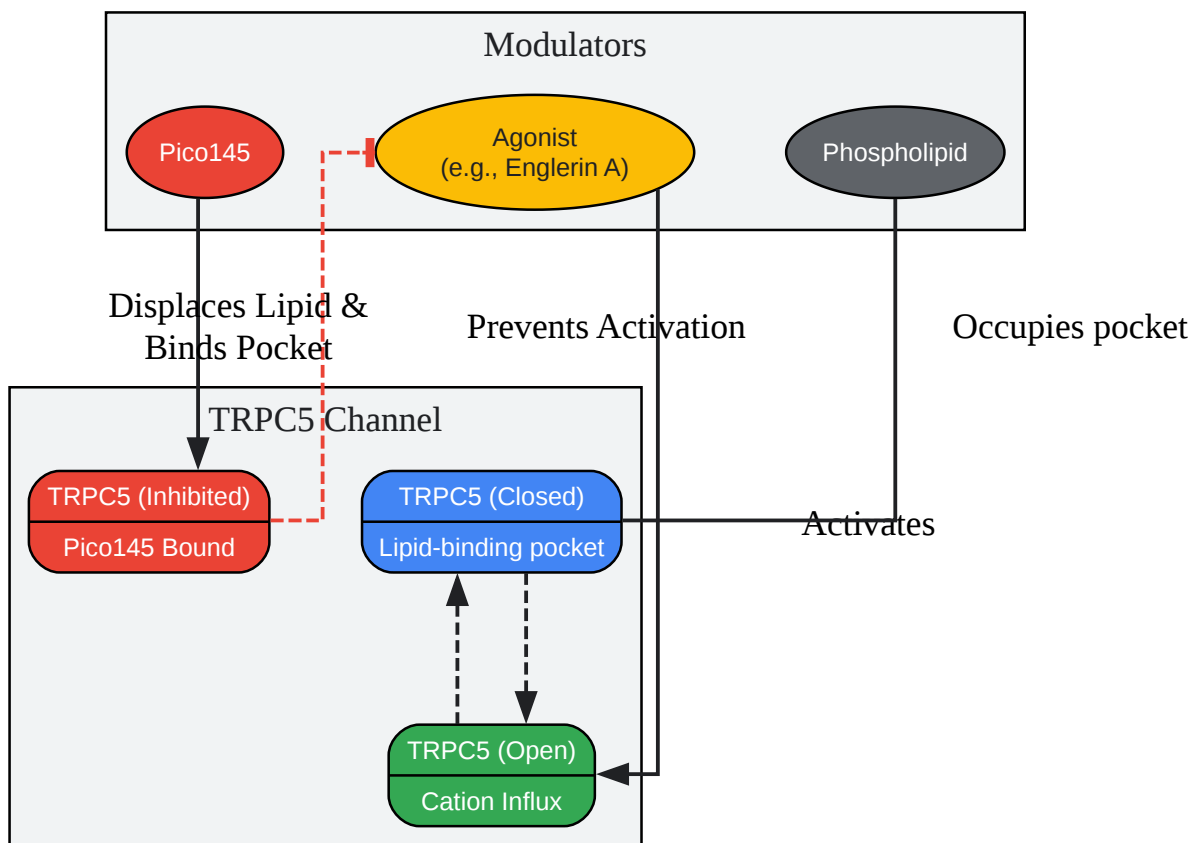
Introduction to Pico145

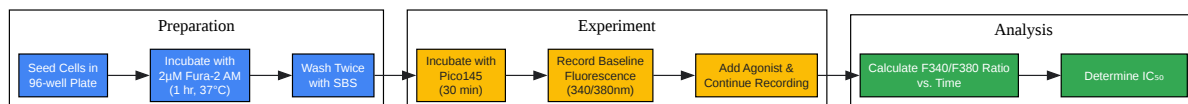
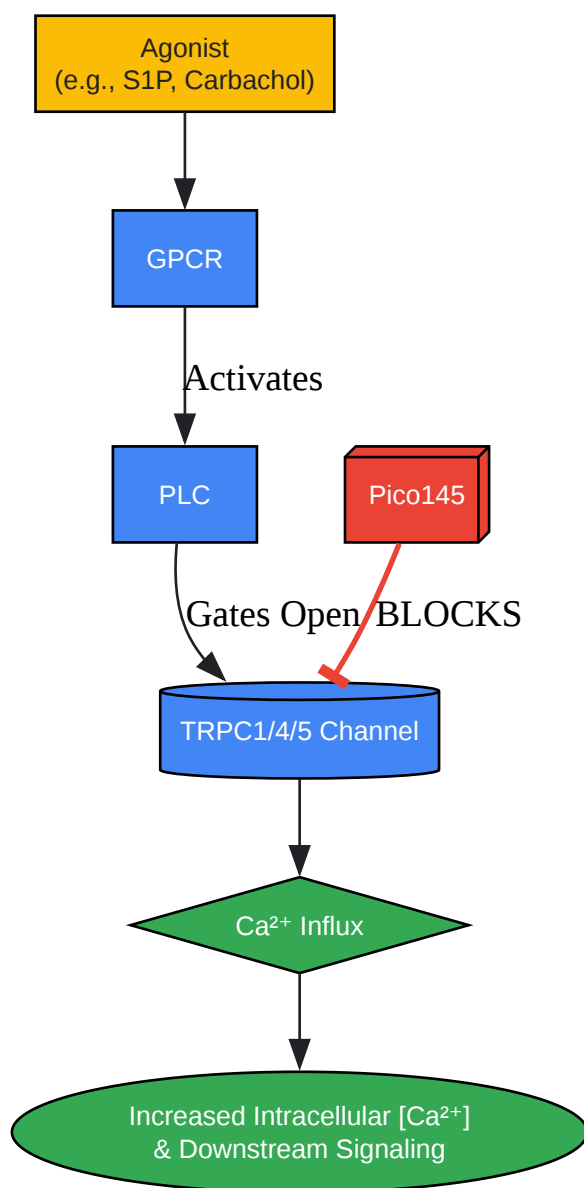
Pico145 is a xanthine derivative that has emerged as a critical chemical probe for studying the roles of TRPC1/4/5 channels.^{[1][2][3]} These channels are non-selective, calcium-permeable cation channels involved in a multitude of physiological and pathophysiological processes, including anxiety, pain, cardiovascular remodeling, and kidney disease.^{[1][4][5]} The exceptional potency and selectivity of **Pico145**, with inhibitory constants reaching the picomolar range, distinguish it from previously available pharmacological tools and enable precise investigation of TRPC1/4/5 channel function.^{[4][6]}

Molecular Mechanism of Action

Pico145 exerts its inhibitory effect through a direct interaction with the TRPC channel. Cryo-electron microscopy studies have revealed that **Pico145** binds to a conserved lipid-binding site within the TRPC5 channel protein.^{[1][3][7]} In this pocket, the **Pico145** molecule displaces a bound phospholipid, an action that prevents the conformational changes required for the

channel to open.[1][2][3] This mechanism effectively blocks the influx of cations, including Ca^{2+} , and is independent of intracellular signaling cascades or ambient Ca^{2+} concentrations.[8] The inhibitory action is reversible and can be competitive with certain activators.[7]





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